

Confirming the Structure of 2-Hexyne: A Comparative ^1H and ^{13}C NMR Analysis

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Compound of Interest

Compound Name: 2-Hexyne

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Distinguishing between constitutional isomers is a common challenge in chemical synthesis and analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of **2-hexyne** and its isomers, 1-hexyne and 3-hexyne, using ^1H and ^{13}C NMR data to unambiguously confirm the structure of **2-hexyne**.

^1H NMR Spectral Data Comparison

The ^1H NMR spectrum of **2-hexyne** is characterized by four distinct signals, consistent with its molecular structure. In contrast, 1-hexyne and the highly symmetrical 3-hexyne exhibit different spectral patterns. The terminal alkyne proton in 1-hexyne and the symmetry of 3-hexyne are key differentiating features.

Compound	Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
2-Hexyne	$-\text{C}\equiv\text{C}-\text{CH}_3$	~ 1.78	Triplet	3H
$-\text{C}\equiv\text{C}-\text{CH}_2-$	~ 2.10	Multiplet	2H	
$-\text{CH}_2-\text{CH}_2-$	~ 1.50	Sextet	2H	
$-\text{CH}_2-\text{CH}_3$	~ 0.96	Triplet	3H	
1-Hexyne	$\equiv\text{C}-\text{H}$	$\sim 1.9-2.5$	Triplet	1H
$-\text{C}\equiv\text{C}-\text{CH}_2-$	~ 2.2	Triplet of triplets	2H	
$-\text{CH}_2-\text{CH}_2-\text{CH}_2-$	$\sim 1.4-1.6$	Multiplet	4H	
$-\text{CH}_2-\text{CH}_3$	~ 0.9	Triplet	3H	
3-Hexyne	$-\text{C}\equiv\text{C}-\text{CH}_2-$	~ 2.14	Quartet	4H
$-\text{CH}_2-\text{CH}_3$	~ 1.05	Triplet	6H	

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

^{13}C NMR Spectral Data Comparison

^{13}C NMR spectroscopy provides further evidence for the structural assignment. The number of unique carbon signals directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule. **2-Hexyne** displays six distinct carbon signals, while the symmetry of 3-hexyne results in only three signals. 1-Hexyne also shows six signals, but the chemical shifts of the sp-hybridized carbons are significantly different from those of **2-hexyne**.^[1]

Compound	Carbon Assignment	Chemical Shift (δ) ppm
2-Hexyne	$\text{CH}_3\text{-C}\equiv$	~3
$\text{CH}_3\text{-C}\equiv$	~75	
$\equiv\text{C-CH}_2\text{-}$	~79	
$\equiv\text{C-CH}_2\text{-}$	~22	
$\text{-CH}_2\text{-CH}_3$	~24	
$\text{-CH}_2\text{-CH}_3$	~13	
1-Hexyne	$\equiv\text{C-H}$	~68
$\text{-C}\equiv\text{C-}$	~84	
$\text{-C}\equiv\text{C-CH}_2\text{-}$	~18	
$\text{-CH}_2\text{-CH}_2\text{-CH}_3$	~31	
$\text{-CH}_2\text{-CH}_2\text{-CH}_3$	~22	
$\text{-CH}_2\text{-CH}_3$	~14	
3-Hexyne	-CH_3	~14
$\text{-CH}_2\text{-C}\equiv$	~12	
$\text{-CH}_2\text{-C}\equiv$	~81	

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Experimental Protocols

Sample Preparation:

- Dissolve approximately 10-20 mg of the hexyne isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy:

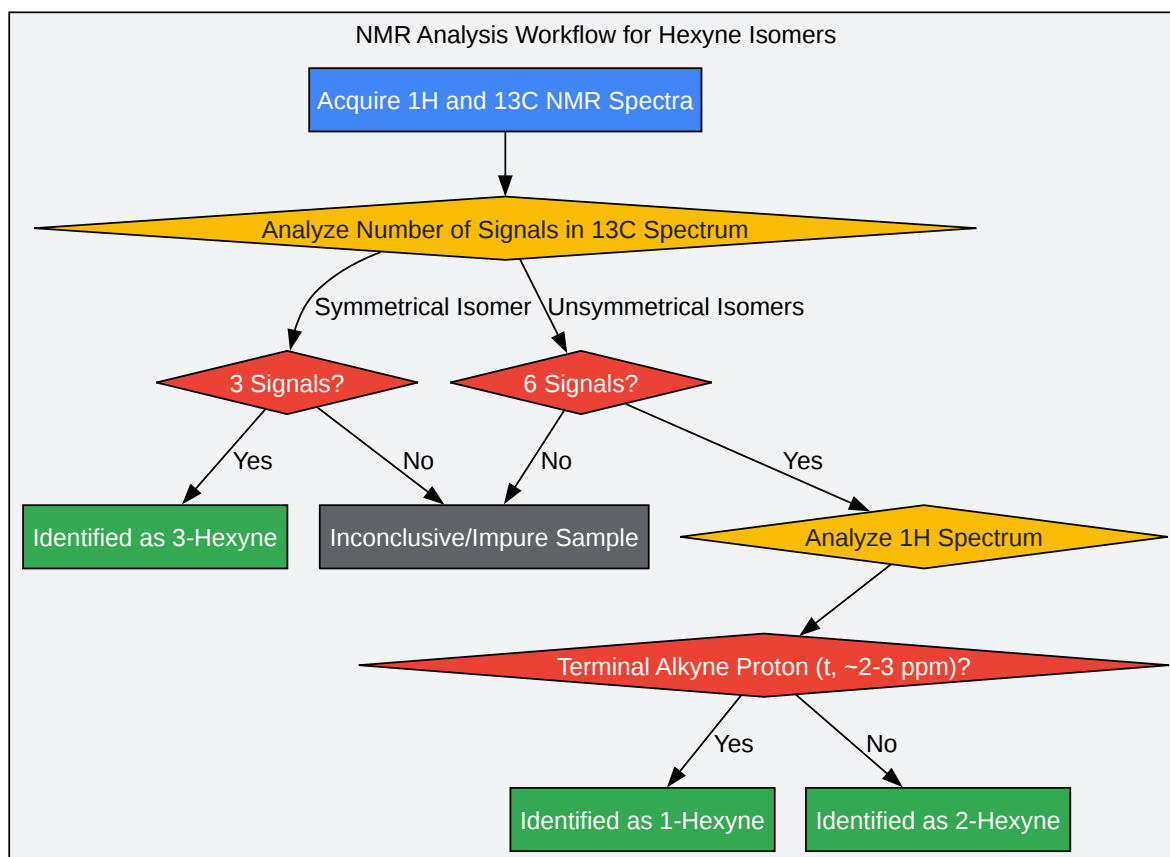
- Spectrometer: 300 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 8-16 scans.
- Relaxation Delay: 1-5 seconds.

^{13}C NMR Spectroscopy:

- Spectrometer: 75 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse with proton decoupling.
- Spectral Width: 0-100 ppm, sufficient to cover the alkyne region.^[1]
- Number of Scans: 128-1024 scans, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision-making process for identifying **2-hexyne** from its isomers based on NMR data.



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Caption: Workflow for distinguishing hexyne isomers using NMR spectroscopy.

By systematically analyzing the number of signals in the ^{13}C NMR spectrum and the characteristic signals in the ^1H NMR spectrum, a definitive structural assignment can be made. The unique patterns observed for **2-hexyne**, particularly the absence of a terminal alkyne

proton and the presence of six distinct carbon signals with characteristic chemical shifts for an internal, unsymmetrical alkyne, allow for its unambiguous confirmation.[2]

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References

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